Chelirubine

Descripción

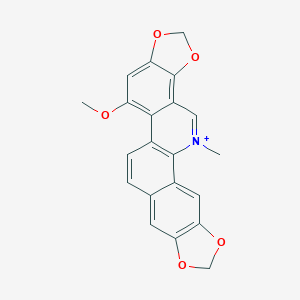

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

18203-11-7 |

|---|---|

Fórmula molecular |

C21H16NO5+ |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |

InChI |

InChI=1S/C21H16NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-8H,9-10H2,1-2H3/q+1 |

Clave InChI |

RNSBFHHWMMKJAM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |

SMILES canónico |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |

Otros números CAS |

18203-11-7 |

Sinónimos |

chelirubine chelirubine sulfite |

Origen del producto |

United States |

Contextual Background of Benzophenanthridine Alkaloids and Chelirubine

Overview of Benzophenanthridine Alkaloids (BZD) in Natural Products Chemistry

Benzophenanthridine alkaloids (BZDs) represent a notable and diverse subclass within the larger family of benzylisoquinoline alkaloids (BIA). nih.govresearchgate.net These naturally occurring nitrogenous compounds are primarily synthesized by plants and have been the subject of extensive study in natural products chemistry. nih.gov To date, over 120 different BZD alkaloids have been identified. nih.govnih.gov They are most commonly found in plants belonging to the Papaveraceae (poppy), Fumariaceae, Berberidaceae, and Rutaceae families. nih.govnih.govwikipedia.orgresearchgate.net

Isoquinoline (B145761) alkaloids, a major group of alkaloids, are characterized by a core isoquinoline structure. wikipedia.org Benzophenanthridine alkaloids are a specific type of isoquinoline alkaloid, distinguished by their tetracyclic benzo[c]phenanthridine (B1199836) ring system. nih.govebi.ac.uk

Structurally, BZDs can be categorized into three main types based on the organization of their rings: nih.govresearchgate.net

Type I (Hexahydrobenzo[c]phenanthridines): These compounds possess two aromatic rings (A and D) and two aliphatic rings (B and C). The nitrogen atom in the B ring is typically methylated. nih.gov

Type II (Dihydrobenzo[c]phenanthridines): This type features aromatic A, C, and D rings. nih.gov

Type III (Quaternary benzophenanthridine alkaloids): These are quaternary ammonium (B1175870) salts formed from the protonation of Type I or Type II BZDs. nih.govresearchgate.net Chelirubine falls into this category. nih.gov

The basic BZD structures can be further modified, leading to at least seven distinct groups, including hexahydrobenzophenanthridines, seco-benzophenanthridines, and the quaternary benzophenanthridine alkaloids. nih.gov

In plants, benzophenanthridine alkaloids are key components of a sophisticated chemical defense system. nih.gov These specialized metabolites are believed to offer protection against a variety of environmental threats, including microbial pathogens and herbivorous insects. nih.govnih.govnih.gov The production and accumulation of these alkaloids can be triggered by external stimuli, such as microbial infections, which sets off a cascade of biochemical events leading to the synthesis of these defensive compounds. nih.gov

The presence of BZDs in plant tissues, such as leaves, stems, roots, and seeds, helps to deter foraging and inhibit the growth of harmful microorganisms. nih.gov For instance, the BZD sanguinarine (B192314) has demonstrated antimicrobial effects against soil-borne pathogenic bacteria. nih.gov This defensive role highlights the ecological importance of these compounds for plant survival and adaptation. nih.govnih.gov

Introduction to this compound as a Prominent Benzophenanthridine Alkaloid

This compound is a well-known quaternary benzophenanthridine alkaloid (Type III). researchgate.netnih.gov It is structurally defined as a sanguinarine derivative that features a methoxy (B1213986) substituent at the C10 position. nih.gov As an organic cation, it exists in a charged state under physiological conditions. nih.govnih.gov The chemical formula for the this compound cation is C₂₁H₁₆NO₅⁺. nih.govwikidata.org

This alkaloid has been isolated from a variety of plant species, particularly within the Papaveraceae family. ebi.ac.ukwikidata.org Notable plant sources of this compound include:

Macleaya cordata wikidata.org

Sanguinaria canadensis (Bloodroot) wikidata.orgresearchgate.net

Chelidonium majus (Greater Celandine) wikidata.orgmdpi.com

Stylophorum lasiocarpum nih.gov

Glaucium squamigerum nih.govwikidata.org

The biosynthesis of this compound involves the enzymatic 10-hydroxylation and subsequent 10-O-methylation of dihydrosanguinarine. kegg.jp Its distinct structure and presence in various medicinal plants have made it a subject of significant interest in phytochemical research. wikidata.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆NO₅⁺ | nih.govwikidata.org |

| Molecular Weight | 362.4 g/mol | nih.gov |

| Exact Mass | 362.10284761 Da | nih.gov |

| IUPAC Name | 15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁴,²².0¹⁷,²¹]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene | nih.gov |

| CAS Number | 18203-11-7 | nih.gov |

| Classification | Benzophenanthridine Alkaloid, Isoquinoline Alkaloid | ebi.ac.uknih.gov |

Natural Occurrence and Distribution of Chelirubine in Biological Systems

Identification and Isolation from Plant Sources

The discovery and isolation of chelirubine are intrinsically linked to the study of plant alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms.

Papaveraceae Family as Primary Producers

This compound is primarily produced by members of the Papaveraceae family, commonly known as the poppy family. researchgate.netmuni.czresearchgate.net This family is renowned for its production of a wide array of isoquinoline (B145761) alkaloids, including the well-known compounds morphine and codeine from the opium poppy. This compound belongs to a specific subgroup of these alkaloids known as quaternary benzo[c]phenanthridine (B1199836) alkaloids (QBAs). researchgate.netebi.ac.ukmuni.cz These compounds are notable for their tetracyclic structure and are often found alongside other similar alkaloids like sanguinarine (B192314) and chelerythrine (B190780). researchgate.netmuni.cz Besides Papaveraceae, related families such as Fumariaceae and Ranunculaceae also produce these types of alkaloids. researchgate.netebi.ac.uk

Specific Plant Species Accumulating this compound

Within the Papaveraceae family, several species have been identified as notable accumulators of this compound. These include:

Sanguinaria canadensis (Bloodroot): This species is a significant source of several benzophenanthridine alkaloids, including this compound. ebi.ac.ukmuni.cz

Chelidonium majus (Greater Celandine): A well-known medicinal plant, C. majus contains a complex mixture of alkaloids, with this compound being a consistently identified component. researchgate.netmuni.czmuni.cz

Macleaya species (Plume Poppy): Both Macleaya cordata and Macleaya microcarpa are recognized for their high content of various quaternary benzophenanthridine alkaloids, including this compound. ebi.ac.ukmuni.czmdpi.com

Dicranostigma lactucoides: This species has been found to contain this compound along with other related alkaloids. muni.czebi.ac.ukmuni.cz

Stylophorum lasiocarpum: this compound is also present in this member of the Papaveraceae family. muni.czebi.ac.ukmuni.cz

Eschscholzia californica (California Poppy): Cell cultures of the California poppy have been shown to produce a variety of benzophenanthridine alkaloids, including sanguinarine and this compound. ebi.ac.uk

Quantitative and Spatiotemporal Distribution in Plant Tissues

The concentration and location of this compound within a plant are not uniform. Research has shown significant variations in its distribution across different plant organs and changes in its accumulation over time.

Alkaloid Content Variation Across Plant Organs

The distribution of this compound and other alkaloids is highly compartmentalized within the plant. Generally, the underground parts of the plants, such as roots and rhizomes, exhibit a significantly higher concentration of these alkaloids compared to the aerial parts like leaves and stems. muni.czmdpi.com

For instance, in Macleaya microcarpa, measurable concentrations of this compound were detected in the underground parts, while being less prominent in the aerial portions of the plant. mdpi.com Similarly, studies on various Papaveraceae species have consistently used root extracts for the analysis of these alkaloids due to their higher content in these organs. muni.czmuni.cz This differential accumulation suggests a primary role for these compounds in the root system, possibly related to defense against soil-borne pathogens and herbivores. researchgate.net

Below is a data table summarizing the quantitative analysis of this compound and related alkaloids in the underground parts of several Papaveraceae species, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Species | This compound (mg/g dry weight) | Sanguinarine (mg/g dry weight) | Chelerythrine (mg/g dry weight) |

| Sanguinaria canadensis | 0.82 | 8.8 | 4.9 |

| Dicranostigma lactucoides | 0.51 | 19.9 | 34.3 |

| Chelidonium majus | 0.11 | 0.8 | 1.8 |

| Macleaya cordata | 0.03 | 0.5 | 1.1 |

| Macleaya microcarpa | 0.21 | 1.0 | 2.5 |

| Stylophorum lasiocarpum | 0.09 | 0.3 | 0.7 |

Data adapted from a 2007 study on the HPLC quantification of quaternary benzo[c]phenanthridine alkaloids. muni.cz

Temporal Dynamics of Accumulation

The accumulation of this compound is not static but changes throughout the plant's life cycle and in response to various factors. Studies on Macleaya microcarpa have revealed significant temporal dynamics in alkaloid content. mdpi.com

A key finding was that the content of this compound and other minor quaternary benzophenanthridine alkaloids in the roots of 12- and 13-year-old plants was significantly higher—approximately threefold for this compound—than in one- or two-year-old plants. mdpi.com This suggests that the biosynthesis and accumulation of these compounds increase as the plant matures. The proportion of individual alkaloids in both aerial and underground parts also shifts significantly during the vegetative period. ebi.ac.ukmdpi.com This dynamic nature of alkaloid accumulation highlights the plant's ability to modulate its chemical profile over time, likely in response to developmental cues and environmental pressures. mdpi.comnih.gov

Elucidation of Chelirubine Biosynthesis and Metabolic Engineering

Enzymatic Pathways in Chelirubine Biosynthesis

The formation of this compound is embedded within the broader BIA metabolic network found in plant families such as Papaveraceae and Ranunculaceae. d-nb.infonih.gov The pathway involves the convergence of intermediates, critical enzymatic conversions, and tight transcriptional regulation.

The biosynthesis of this compound relies on several key branch-point intermediates that direct metabolic flux towards various classes of alkaloids.

(S)-Reticuline : This compound is a central and critical branch-point intermediate in the biosynthesis of most BIAs. d-nb.info It serves as the precursor for morphinans, protoberberines, and benzophenanthridines, including this compound. Its formation begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. d-nb.info

(S)-Scoulerine : Formed from (S)-reticuline by the catalytic action of the berberine (B55584) bridge enzyme (BBE), (S)-scoulerine is the next significant branch point. researchgate.netfrontiersin.org It stands at a metabolic crossroads, leading either to the production of protoberberine alkaloids like berberine or, through a series of further reactions, to benzophenanthridine alkaloids. researchgate.net

(S)-Stylopine : This protoberberine alkaloid is a downstream intermediate derived from (S)-scoulerine. It is a key precursor in the branch of the pathway leading to sanguinarine (B192314) and subsequently this compound. cdnsciencepub.comoup.com

The conversion of branch-point intermediates into this compound is catalyzed by a sequence of specific enzymes, primarily involving cytochrome P450 monooxygenases and oxidases. The pathway is often elucidated in conjunction with the biosynthesis of the closely related alkaloids sanguinarine and chelerythrine (B190780). nih.govmdpi.com

The biosynthetic route from (S)-reticuline to this compound proceeds as follows:

(S)-Reticuline to (S)-Scoulerine : The berberine bridge enzyme (BBE), an oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. cdnsciencepub.comnih.gov This is the first committed step diverting metabolites toward the benzophenanthridine branch. cdnsciencepub.com

(S)-Scoulerine to (S)-Stylopine : Two sequential reactions catalyzed by cytochrome P450 enzymes, cheilanthifoline synthase (CFS) and stylopine synthase (SPS), form two methylenedioxy bridges to produce (S)-stylopine. cdnsciencepub.comoup.com

(S)-Stylopine to Protopine (B1679745) : (S)-stylopine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to form (S)-cis-N-methylstylopine. cdnsciencepub.com This is then hydroxylated by (S)-cis-N-methylstylopine 14-hydroxylase (MSH), a P450 enzyme, to yield protopine. cdnsciencepub.comnih.gov

Protopine to Dihydrosanguinarine : Protopine undergoes 6-hydroxylation via protopine 6-hydroxylase (P6H), another P450 enzyme. The resulting intermediate spontaneously rearranges to form dihydrosanguinarine. nih.govmdpi.com

Dihydrosanguinarine to Sanguinarine : Dihydrosanguinarine is oxidized by dihydrobenzophenanthridine oxidase (DBOX) to produce sanguinarine. mdpi.comgenome.jp

Sanguinarine to this compound : The final steps leading specifically to this compound involve further modification of the benzophenanthridine core. Research suggests a biosynthetic module that extends the pathway from sanguinarine to this compound. researchgate.net Dihydrothis compound is oxidized to this compound by dihydrobenzophenanthridine oxidase (DBOX). genome.jp this compound is structurally defined as sanguinarine with an additional methoxy (B1213986) group at the C-10 position. ebi.ac.uk This hydroxylation is catalyzed by dihydrobenzophenanthridine 10-hydroxylase (DB10H). nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine |

| Cheilanthifoline Synthase | CFS | Converts (S)-scoulerine to (S)-cheilanthifoline |

| Stylopine Synthase | SPS | Converts (S)-cheilanthifoline to (S)-stylopine |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylates (S)-stylopine |

| (S)-cis-N-methylstylopine 14-hydroxylase | MSH | Hydroxylates (S)-cis-N-methylstylopine |

| Protopine 6-hydroxylase | P6H | Hydroxylates protopine |

| Dihydrobenzophenanthridine Oxidase | DBOX | Oxidizes dihydrobenzophenanthridines (e.g., dihydrothis compound) |

The expression of the genes encoding biosynthetic enzymes is tightly controlled by various families of transcription factors (TFs), which can activate or repress gene transcription in response to developmental cues and environmental stimuli. nih.govsavemyexams.com Understanding this regulatory network is essential for metabolic engineering. researchgate.net

WRKY Transcription Factors : Members of the WRKY family are significant regulators of alkaloid biosynthesis. nih.govnih.gov Notably, the ectopic expression of CjWRKY1 from Coptis japonica in Eschscholzia californica (California poppy) cell cultures led to a significant increase in the transcription of multiple BIA biosynthetic genes. nih.gov This resulted in the enhanced accumulation of several alkaloids, including this compound. nih.govresearchgate.net

basic Helix-Loop-Helix (bHLH) Transcription Factors : The bHLH family of TFs also plays a crucial role. nih.gov In E. californica, proteins such as EcbHLH1-1 and EcbHLH1-2 have been shown to regulate genes in the sanguinarine pathway, including 4'OMT and CYP719A3 (stylopine synthase). mdpi.com

APETALA2/ethylene-responsive factor (AP2/ERF) : This family of TFs is also implicated in the regulation of specialized plant metabolism. nih.gov

These transcription factors orchestrate the expression of biosynthetic genes, often in a coordinated manner, allowing the plant to modulate the production of this compound and related alkaloids. mdpi.com

Table 2: Transcription Factors Regulating this compound Pathway Genes

| Transcription Factor | Family | Plant Source | Target Gene(s)/Pathway | Effect |

|---|---|---|---|---|

| CjWRKY1 | WRKY | Coptis japonica | Multiple BIA biosynthetic genes | Upregulation of transcription, leading to increased alkaloid accumulation (including this compound) in E. californica |

Metabolic Engineering Approaches for Enhanced Production

The low yield of this compound from natural plant sources has driven research into metabolic engineering strategies to enhance its production in both plant cell cultures and microbial systems. nih.govrpi.edu These approaches focus on manipulating the genetic and regulatory elements of the biosynthetic pathway.

Directly altering the expression of key biosynthetic genes is a common strategy to increase metabolic flux towards a target compound. researchgate.net

Overexpression of Pathway Genes : Attempts to overexpress key enzymes have yielded mixed results. For instance, overexpressing the berberine bridge enzyme (McBBE) in Macleaya cordata did not increase the final yield of sanguinarine and chelerythrine, possibly due to feedback inhibition mechanisms that regulate the pathway. d-nb.info However, the co-expression of multiple pathway enzymes in a heterologous host like yeast (Saccharomyces cerevisiae) has been successful. Scientists have engineered yeast to produce a range of benzophenanthridine alkaloids, including this compound, by introducing the entire enzymatic cascade from (S)-reticuline. nih.govnih.gov

Gene Silencing/Suppression : An alternative approach is to block competing metabolic pathways. The use of antisense RNA to suppress the expression of BBE and CYP80B1 (an enzyme upstream of (S)-reticuline) in E. californica cell cultures effectively reduced the accumulation of benzophenanthridine alkaloids, confirming their critical roles in the pathway. ebi.ac.uknih.gov

Manipulation of Regulatory Factors : As previously noted, overexpressing a transcriptional activator can simultaneously upregulate multiple pathway genes. The heterologous expression of the transcription factor CjWRKY1 in California poppy cells successfully increased the production and secretion of this compound into the culture medium. nih.gov

Altering the expression of a single gene in a complex metabolic network can have wide-ranging effects on the concentrations of other metabolites, both upstream and downstream of the targeted step. nsf.govplos.org

Upstream Metabolite Accumulation : When a downstream enzyme is a bottleneck, upstream intermediates tend to accumulate. The overexpression of McBBE in M. cordata led to higher levels of upstream precursors such as (S)-reticuline and (S)-scoulerine, even though the final product levels did not increase. d-nb.info

Shifts in Primary Metabolism : Suppressing the BIA pathway can affect primary metabolism. In E. californica cell lines where benzophenanthridine alkaloid production was reduced via antisense suppression of BBE or CYP80B1, there was a notable increase in the cellular pools of several amino acids, including phenylalanine and tyrosine, which are the ultimate precursors for the pathway. nih.gov

Broad Alkaloid Profile Changes : Enhancing the pathway via transcription factor overexpression often impacts multiple related alkaloids. The overexpression of CjWRKY1 in E. californica not only increased this compound levels but also elevated the accumulation of sanguinarine, chelerythrine, protopine, and allocryptopine, demonstrating the coordinated regulation of the entire benzophenanthridine branch. nih.gov This highlights the interconnectedness of the metabolic network.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Reticuline |

| (S)-Scoulerine |

| (S)-Stylopine |

| 10-hydroxychelerythrine |

| 4-hydroxyphenylacetaldehyde |

| Allocryptopine |

| Benzylisoquinoline alkaloids |

| Berberine |

| Chelerythrine |

| Cheilanthifoline |

| This compound |

| Dihydrothis compound |

| Dihydrosanguinarine |

| Dopamine |

| L-tyrosine |

| Morphinans |

| Phenylalanine |

| Protoberberines |

| Protopine |

| Sanguinarine |

Chemo-Enzymatic Synthesis Strategies

The synthesis of structurally complex natural products like this compound presents significant challenges for traditional chemical synthesis, often requiring numerous steps with stringent control of stereochemistry. Chemo-enzymatic synthesis has emerged as a powerful alternative, merging the strategic advantages of chemical reactions with the unparalleled selectivity and efficiency of biocatalysts. This approach leverages enzymes from the natural biosynthetic pathway of benzophenanthridine alkaloids to perform key transformations on chemically synthesized precursors, leading to more efficient and stereochemically precise routes to this compound and its intermediates.

Key to these strategies is the use of specific oxidoreductases that catalyze critical C-C bond formations and oxidative modifications. The primary enzymes harnessed for this purpose include Berberine Bridge Enzyme (BBE), Protopine 6-Monooxygenase, and Dihydrobenzophenanthridine Oxidase (DBOX). These biocatalysts are typically produced recombinantly, often in hosts like Pichia pastoris or Saccharomyces cerevisiae, allowing for their application in isolated form or within whole-cell systems. nih.gov

Following the formation of (S)-scoulerine, subsequent enzymatic steps in the pathway can be employed. Protopine 6-monooxygenase, a cytochrome P450 enzyme, hydroxylates protopine (a downstream product of (S)-scoulerine) at the C-6 position. expasy.orgqmul.ac.ukwikipedia.org This hydroxylation is a crucial step that leads to a spontaneous intramolecular rearrangement to form dihydrosanguinarine, the first compound with the benzophenanthridine nucleus. researchgate.net

The final steps often involve oxidations catalyzed by enzymes like dihydrobenzophenanthridine oxidase (DBOX). tandfonline.comnih.gov This flavoprotein oxidase is responsible for the oxidation of dihydrobenzophenanthridine alkaloids, such as dihydrosanguinarine, to their fully aromatic forms like sanguinarine. tandfonline.comnih.gov Research into the biomimetic synthesis of related alkaloids has been inspired by the action of DBOX, using visible-light-promoted photoredox catalysis to mimic the enzyme's oxidative C-H functionalization. tandfonline.comtandfonline.comnih.gov Such biomimetic approaches represent a frontier in chemo-enzymatic strategies, where principles of enzymatic reactions guide the development of novel chemical transformations.

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of this compound Precursors

| Enzyme | EC Number | Source Organism Example | Substrate | Product | Role in Synthesis |

|---|---|---|---|---|---|

| Berberine Bridge Enzyme (BBE) | 1.5.3.9 | Eschscholzia californica | (S)-Reticuline | (S)-Scoulerine | Catalyzes key oxidative C-C bond formation to create the berbine (B1217896) bridge; used for kinetic resolution of racemic precursors. nih.govnih.govpnas.org |

| Protopine 6-Monooxygenase (P6H) | 1.14.14.98 | Eschscholzia californica | Protopine | 6-Hydroxyprotopine | A cytochrome P450 enzyme that hydroxylates protopine, leading to the formation of the benzophenanthridine core. expasy.orgqmul.ac.uknih.gov |

| Dihydrobenzophenanthridine Oxidase (DBOX) | 1.5.3.12 | Sanguinaria canadensis | Dihydrosanguinarine | Sanguinarine | A flavoprotein oxidase that catalyzes the final aromatization step to form benzophenanthridine alkaloids. tandfonline.comnih.gov |

Table 2: Chemo-Enzymatic Synthesis of (S)-Scoulerine via BBE-Catalyzed Kinetic Resolution

| Racemic Substrate | Enzyme | (S)-Product | (R)-Product (Recovered) | Conversion (%) | Enantiomeric Excess (ee %) of Product | Overall Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| rac-Reticuline | BBE | (S)-Scoulerine | (R)-Reticuline | ~50 | >99 | 7.4 | nih.gov |

| rac-1b | BBE | (S)-2b | (R)-1b | 49 | >99 | 17 | nih.gov |

| rac-1d | BBE | (S)-2d | (R)-1d | 48 | >99 | 16 | nih.gov |

Chemical Synthesis, Structural Modification, and Derivative Research

Total Synthesis Routes for Chelirubine

The total synthesis of this compound, a complex pentacyclic alkaloid, has been a subject of interest for organic chemists. One notable approach was developed by Ishii and coworkers, who also achieved the total synthesis of the related alkaloids chelilutine, sanguirubine, and sanguilutine. researchgate.net While specific details of all synthetic routes are extensive, a common strategy involves the construction of the core benzophenanthridine skeleton, followed by the introduction of the specific substituents found in this compound. clockss.org

Many synthetic strategies for benzophenanthridine alkaloids, including this compound, build upon the construction of either the B or C ring in the final steps of the synthesis. clockss.org Biomimetic approaches, which mimic the biosynthetic pathways of these alkaloids in plants, have also been explored. clockss.org For instance, the biosynthesis of this compound is understood to proceed from tyrosine through a series of intermediates including benzylisoquinoline and protoberberine alkaloids. clockss.org Synthetic routes often draw inspiration from these natural processes.

Semi-synthetic and Derivatization Strategies

Semi-synthesis, which starts with a naturally occurring compound to create derivatives, is a common strategy to explore the chemical space around a core structure like this compound. tapi.com This approach allows for the generation of analogs with potentially improved properties.

Synthesis of Novel this compound Analogs and Related Benzophenanthridines

The synthesis of novel analogs of this compound and other benzophenanthridines is an active area of research aimed at developing compounds with enhanced or novel biological activities. For example, researchers have designed and synthesized phenanthridine (B189435) analogs that differ from the natural benzo[c]phenanthridines by the absence of the benzene (B151609) A-ring. researchgate.net These modifications aim to understand the structural requirements for their biological effects and to potentially create more potent or selective compounds.

The development of semi-synthetic derivatives often involves modifying the functional groups present on the this compound scaffold. frontiersin.orgmdpi.com For instance, the synthesis of 6-butoxy-5,6-dihydrosanguinarine and 6-butoxy-5,6-dihydrochelerythrine, close relatives of this compound, has been reported, along with their spectroscopic data. science.gov Such studies contribute to a broader understanding of how structural changes impact the properties of this class of alkaloids.

Structural Elucidation of this compound Free Bases and Pseudobases

The chemical form of benzophenanthridine alkaloids like this compound can vary depending on the pH of their environment. scispace.com In acidic conditions, they exist as the colored, charged quaternary iminium form. scispace.comnih.gov However, in alkaline solutions, they can be converted to a neutral, colorless pseudobase (alkanolamine) form. scispace.comnih.gov

Detailed structural studies using 2D NMR spectroscopy and mass spectrometry have been crucial in characterizing these different forms. researchgate.netcas.cz Research has shown that when this compound chloride is treated with sodium carbonate, it forms a dimeric ether structure, specifically bis(5,6-dihydrochelirubin-6-yl) ether. researchgate.netcas.czcas.cz In contrast, the 6-hydroxy-5,6-dihydrothis compound, the pseudobase form, has been detected in chloroform (B151607) solution by NMR spectroscopy. researchgate.netcas.cz Understanding the structures of these free bases and pseudobases is critical, as their interconversion can influence their biological activity and how they interact with cellular targets. scispace.com

Structure-Activity Relationship (SAR) Studies for Modified this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they aim to correlate the chemical structure of a compound with its biological activity. drugdesign.org For this compound and its analogs, SAR studies seek to identify which parts of the molecule are essential for its effects and how modifications to these areas influence its potency and selectivity. nih.gov

By synthesizing and testing a series of related compounds, researchers can build a picture of the pharmacophore – the key structural features required for activity. For example, studies on various benzophenanthridine alkaloids have revealed that the planar, aromatic core is crucial for their interaction with DNA, a key biological target for many of these compounds. nih.govmuni.cz The nature and position of substituents on this core can significantly modulate this interaction.

Advanced Analytical Methodologies for Chelirubine Quantification and Characterization

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation and analysis of Chelirubine from other related alkaloids. azolifesciences.com Its adaptability allows for both analytical-scale quantification and preparative-scale purification. thermofisher.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

A rapid and precise analytical HPLC method has been established for the simultaneous screening of major benzophenanthridine alkaloids, including this compound, from sources like Eschscholtzia californica cell cultures. researchgate.netnih.gov This separation is typically achieved using a C18 reversed-phase column. nih.govebi.ac.uk The method often employs a gradient elution system to effectively separate compounds with different polarities. ebi.ac.ukresearchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 5 μm, 250 x 4.6 mm) | ebi.ac.uk, nih.gov, tandfonline.com |

| Mobile Phase | Gradient elution using Acetonitrile and an acidic aqueous buffer (e.g., 50 mM Phosphoric Acid) | ebi.ac.uk, nih.gov |

| Detection Mode 1 | Photodiode Array (PDA) / Diode Array Detector (DAD) | ebi.ac.uk, researchgate.net |

| Detection Wavelength | 280 nm | ebi.ac.uk |

| Detection Mode 2 | Fluorescence (Fluorimetric) | researchgate.net, ebi.ac.uk |

| Fluorescence Wavelengths | Excitation (λex): 330 nm, Emission (λem): 570 nm | ebi.ac.uk, nih.gov |

| Detection Mode 3 | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | researchgate.net, nih.gov |

Semi-Preparative HPLC for Purification of Standards

The limited commercial availability of pure this compound necessitates its isolation and purification from natural sources for use as an analytical standard. researchgate.netnih.gov Semi-preparative HPLC is the method of choice for this purpose, allowing for the purification of milligram quantities of the target compound. hta-it.cometconanalytical.com This technique uses columns with a larger diameter than analytical columns and higher flow rates to handle a greater sample load. hta-it.com The goal of semi-preparative HPLC is to isolate specific fractions with high purity. thermofisher.com Following analytical identification, the method is scaled up to purify this compound, which can then be used to accurately calibrate analytical instruments and confirm its identity in complex mixtures. researchgate.netnih.gov The collected fractions correspond to specific peaks on the chromatogram, enabling the isolation of highly pure this compound. dlsu.edu.ph

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and study of molecular interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of organic molecules, including this compound. cas.czresearchgate.net By analyzing the ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. cas.cz Techniques such as 2D NMR (e.g., HSQC, HMBC) are employed to make complete and unambiguous assignments of all proton and carbon signals. cas.cz The chemical shifts provide information about the electronic environment of each nucleus. For instance, in the dimeric free base form of this compound, bis(5,6-dihydrochelirubin-6-yl) ether, the singlet of the H-6 proton at 6.20 ppm and the shielded signals of the 7,8-OCH₂O group are characteristic markers of its structure. cas.czresearchgate.net

Table 2: ¹H and ¹³C NMR Data for this compound Free Base (bis(5,6-dihydrochelirubin-6-yl) ether) in CDCl₃

| Position | δC (ppm) | δH (ppm) (J in Hz) | Source(s) |

|---|---|---|---|

| 4 | 122.9 | 7.64 s | cas.cz |

| 5-CH₂ | 47.9 | 3.50-3.65 m | cas.cz |

| 6-CH | 96.0 | 6.20 s | cas.cz |

| N-CH₃ | 44.1 | 2.58 s | cas.cz |

| 7,8-OCH₂O | 100.9 | 5.02 d (1.3), 5.54 d (1.3) | cas.cz |

| 9 | 146.1 | - | cas.cz |

| 10-OCH₃ | 61.9 | 4.02 s | cas.cz |

| 11 | 108.9 | 7.10 s | cas.cz |

| 12 | 120.3 | 7.61 s | cas.cz |

Note: Data corresponds to the dimeric ether form of the this compound free base.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. wikipedia.org In HPLC-ESI-MS/MS analysis, this compound is identified by its ionized molecule [M]⁺ at a mass-to-charge ratio (m/z) of 362.4. core.ac.uk Tandem mass spectrometry (MS/MS) experiments, which involve collision-induced dissociation (CID), provide characteristic fragmentation patterns. researchgate.netresearchgate.net For the dimeric free base of this compound, tandem MS of the molecular ion (m/z 740) shows a prominent fragment ion at m/z 362, which corresponds to the quaternary this compound cation. cas.cz Another key fragmentation mechanism for the this compound cation is the neutral loss of a methoxy (B1213986) group. researchgate.net These fragmentation data are crucial for confirming the identity of the alkaloid in complex samples. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Mass/Charge Ratio) | Significance | Source(s) |

|---|---|---|---|---|

| ESI-MS | [M]⁺ | 362.4 | Ionized molecule of this compound cation | core.ac.uk |

| DCI-MS | M⁺ | 740 | Molecular ion of the dimeric free base | cas.cz |

Fluorescence Spectroscopy for Interaction Studies

This compound possesses intrinsic fluorescence properties that are sensitive to its local environment. evidentscientific.com This characteristic is exploited in fluorescence spectroscopy to study its interactions with biological macromolecules, most notably DNA. plos.orgnih.gov Research has shown dramatic differences in the fluorescence emission of this compound when it is free in solution compared to when it is bound to calf thymus DNA (ctDNA). nih.govresearchgate.net The interaction between the iminium form of this compound and double-stranded DNA leads to a significant increase in fluorescence intensity. plos.org This change in fluorescence can be used to calculate association constants (log K), which quantify the binding affinity between the alkaloid and DNA. ebi.ac.uknih.gov Furthermore, studies have identified that the iminium form of this compound binds to DNA, whereas the alkanolamine form, which exists at higher pH, does not. plos.org The significant changes in the emission spectra of this compound upon DNA binding are among the most remarkable observed for this class of alkaloids. nih.gov

Interdisciplinary Analytical Platforms for Metabolomics

The comprehensive analysis of the metabolome, the complete set of small-molecule metabolites within a biological system, necessitates analytical approaches that can handle the immense chemical diversity and wide concentration range of these compounds. nih.gov For a complex natural product like this compound, a quaternary benzo[c]phenanthridine (B1199836) alkaloid, its quantification and characterization within intricate biological matrices demand more than a single analytical technique. bioanalyticalresearch.comresearchgate.net Interdisciplinary analytical platforms, which integrate multiple sophisticated technologies with advanced computational tools, have become indispensable for obtaining a holistic view of the metabolome and accurately profiling specific compounds like this compound. nih.govchemrxiv.org These platforms typically combine high-resolution separation techniques, sensitive detection methods, and powerful data analysis software to unravel the complexity of metabolic fingerprints. nih.govmdpi.com

The core of modern metabolomics platforms often relies on the coupling of a separation science with mass spectrometry (MS). dbkgroup.org Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in this field, valued for its high throughput, sensitivity, and broad coverage of metabolites. nih.govresearchgate.netnih.gov For the analysis of this compound and related alkaloids, LC-MS, particularly with electrospray ionization (ESI), has proven to be a powerful tool. researchgate.netresearchgate.net The "soft ionization" nature of ESI allows for the generation of intact molecular ions, which is crucial for initial identification. nih.gov To maximize the coverage of the metabolome, analyses are often run in both positive and negative ionization modes. nih.gov

However, given the vast chemical diversity of metabolites, from polar sugars and amino acids to nonpolar lipids, no single chromatographic method can provide complete coverage. thermofisher.comnih.gov Therefore, interdisciplinary platforms often employ multiple separation techniques. These can include:

Reversed-Phase Liquid Chromatography (RPLC): Ideal for non-polar to moderately polar compounds. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): Used for retaining and separating highly polar and ionic compounds that are not well-retained on RPLC columns. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly reproducible technique for analyzing volatile and thermally stable metabolites, often requiring derivatization. creative-proteomics.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): An effective technique for the separation of highly polar and charged metabolites, requiring only small sample volumes. mdpi.com

The integration of these varied analytical techniques generates massive and complex datasets. nih.gov Making sense of this data is a significant challenge and represents the second critical component of interdisciplinary platforms: bioinformatics and chemometrics. usamvcluj.ro These computational tools are essential for processing raw data, identifying metabolites, and discerning meaningful biological patterns. nih.gov

Key computational steps include:

Data Pre-processing: This involves baseline correction, noise reduction, peak detection, and alignment of chromatograms from multiple samples. mdpi.com

Statistical Analysis: Multivariate statistical methods are employed to identify significant differences between sample groups. Principal Component Analysis (PCA) is an unsupervised method used for visualizing the general distribution and clustering of samples, while Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used to maximize the separation between predefined classes and identify key differentiating features. nih.govusamvcluj.ro

Metabolite Identification: Putative identification is achieved by matching the accurate mass and mass-to-charge ratio (m/z) of detected features against metabolomics databases like METLIN or KEGG. thermofisher.comusamvcluj.ro Definitive identification requires comparing the fragmentation pattern (MS/MS spectrum) and chromatographic retention time to those of an authentic chemical standard. thermofisher.comdoe.gov

A practical application of such a platform can be seen in the analysis of benzo[c]phenanthridine alkaloids from plant cell cultures. researchgate.net Researchers have developed High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) and HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) methods to analyze this compound alongside other related alkaloids like Sanguinarine (B192314) and Chelerythrine (B190780). researchgate.net

The following table summarizes the parameters used in a UPLC-MS/MS method for the analysis of this compound and other alkaloids in rat plasma, illustrating a targeted metabolomics approach within an interdisciplinary framework.

Table 1: UPLC-MS/MS Parameters for Alkaloid Quantification

| Parameter | Setting |

|---|---|

| Chromatography System | Waters UPLC |

| Column | BEH C18 (50 mm×2.1 mm, 1.7 μm) |

| Mobile Phase | A: Water (containing 0.1% formic acid)B: Methanol |

| Elution | Gradient Elution |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precision | <16% |

| Accuracy | 86.9% - 113.2% |

| Extraction Efficiency | >75.8% |

Data sourced from a study on the simultaneous determination of eight benzo[c]phenanthridine alkaloids in rat plasma. researchgate.net

Furthermore, the integration of different detection methods enhances the platform's capabilities. Fluorimetric detection, for instance, has been used alongside conventional UV absorption for identifying and quantifying benzophenanthridine alkaloids, offering detection limits in the 100-picogram range for this compound. researchgate.net

The table below provides a comparative overview of the primary analytical techniques integrated into metabolomics platforms.

Table 2: Comparison of Key Analytical Platforms in Metabolomics

| Technique | Analytes Catered For | Advantages | Disadvantages |

|---|---|---|---|

| LC-MS | Broad range, especially non-volatile, polar, and nonpolar compounds. thermofisher.com | High sensitivity, high throughput, suitable for a wide range of compounds, soft ionization preserves molecular ion. nih.govresearchgate.net | Potential for ion suppression (matrix effects), less standardized than GC-MS. thermofisher.com |

| GC-MS | Volatile and semi-volatile compounds; non-volatile compounds require derivatization. creative-proteomics.com | High chromatographic resolution, highly reproducible, extensive spectral libraries available for identification. creative-proteomics.com | Limited to thermally stable and volatile compounds, sample derivatization can be time-consuming. dbkgroup.org |

| CE-MS | Highly polar and charged metabolites (amino acids, organic acids, nucleotides). mdpi.com | High separation efficiency, requires very small sample volumes, complementary to LC and GC. mdpi.com | Lower concentration sensitivity, lower sample throughput, less robust than LC-MS. mdpi.com |

| NMR Spectroscopy | Highly abundant metabolites. | Highly quantitative, non-destructive, provides structural information, high reproducibility. nih.gov | Lower sensitivity compared to MS, can suffer from signal overlap in complex mixtures. nih.gov |

Molecular and Cellular Mechanisms of Action of Chelirubine

Nucleic Acid Interactions

Chelirubine, a quaternary benzo[c]phenanthridine (B1199836) alkaloid (QBA), exerts significant biological effects through its direct interactions with nucleic acids. These interactions are fundamental to its proposed mechanisms of action, influencing DNA structure and function.

DNA Binding Characteristics and Modes

This compound is known to bind to double-stranded DNA (dsDNA). cdkjournal.complos.org This interaction is a hallmark of many QBAs, which are generally planar molecules capable of inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. Studies have shown that the binding of this compound to calf thymus DNA leads to a significant enhancement of its fluorescence, a phenomenon often observed when intercalating dyes are protected from the aqueous environment by the DNA structure. cdkjournal.complos.org

The binding process involves the charged iminium form of the alkaloid, which is prevalent at physiological pH. plos.orgnih.gov The interaction is not only due to intercalation but also involves non-specific electrostatic interactions. nih.gov Research indicates that this compound, along with other QBAs, can convert Z-form DNA back to the more common B-form upon binding, a behavior shared by the classic intercalator ethidium (B1194527) bromide. immunologyresearchjournal.com Some studies have suggested a weak sequence specificity, with a preference for regions rich in guanine (B1146940) and cytosine (GC-rich regions). immunologyresearchjournal.com The association constants (K) for the interaction of this compound with dsDNA are in the range of 10^5 to 10^6 M-1. immunologyresearchjournal.com

Table 1: DNA Binding Parameters of this compound

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Binding Affinity (K) to dsDNA | 105–106 M-1 | Spectroscopic Titration | immunologyresearchjournal.com |

| Primary Binding Mode | Intercalation | Spectroscopic Analysis | immunologyresearchjournal.com |

| Secondary Binding Mode | Electrostatic Interactions | Spectroscopic Analysis | nih.gov |

| Sequence Preference | Weak preference for GC-rich regions | Comparative Binding Studies | immunologyresearchjournal.com |

G-Quadruplex DNA Stabilization

Beyond its interaction with duplex DNA, this compound has demonstrated a strong ability to bind and stabilize G-quadruplex (G4) DNA structures. nih.govnih.gov These are four-stranded secondary structures formed in guanine-rich sequences, which are found in functionally significant regions of the genome, such as telomeres and oncogene promoters. plos.orgnih.gov The stabilization of these structures by small molecules is a promising strategy in anticancer research, as it can interfere with key cellular processes like telomere maintenance and gene expression. nih.gov

Studies have shown that this compound, along with other QBAs, significantly stabilizes both parallel and antiparallel G-quadruplex DNA structures, with a high degree of selectivity over duplex DNA. nih.govnih.gov The primary mode of binding is through the stacking of the alkaloid molecule onto the terminal G-tetrads, which are the planar arrangements of four guanine bases that form the core of the G4 structure. nih.govnih.gov This interaction leads to a substantial increase in the melting temperature (Tm) of the G-quadruplex DNA, with reported increments ranging from 15 to 25 °C, indicating a strong stabilizing effect. nih.govnih.gov The stoichiometry of this binding has been reported to be 1:2 or 1:3 (DNA:ligand), suggesting that multiple ligand molecules associate with a single G-quadruplex structure. nih.govnih.gov

Table 2: G-Quadruplex DNA Stabilization by this compound

| G-Quadruplex Type | Change in Melting Temp. (ΔTm) | Binding Stoichiometry (DNA:Ligand) | Primary Binding Site | Reference |

|---|---|---|---|---|

| Parallel (e.g., c-kit21, Pu22) | 15-25 °C | 1:2 or 1:3 | External G-tetrad stacking | nih.govnih.gov |

| Antiparallel (e.g., HT22) | 15-25 °C | 1:2 or 1:3 | External G-tetrad stacking | nih.govnih.gov |

Effects on DNA Integrity

The integrity of DNA is crucial for normal cellular function, and damage to DNA can lead to mutations, genomic instability, and cell death. sigmaaldrich.comresearchgate.net While direct evidence showing that this compound actively causes DNA strand breaks or forms adducts is not extensively documented in the reviewed literature, its potent DNA binding and intercalating properties suggest potential indirect effects on DNA integrity.

Intercalating agents, by their nature, distort the DNA double helix. This distortion can interfere with the processes of DNA replication and transcription. wou.edu The cellular machinery involved in these processes, such as DNA polymerases, may stall or dissociate when encountering a DNA-ligand complex, which can lead to the formation of single or double-strand breaks. wou.edu Furthermore, the stabilization of non-B-DNA structures like G-quadruplexes can also present a barrier to DNA replication machinery, potentially leading to replication fork collapse and subsequent DNA damage. plos.org Therefore, while this compound may not directly cleave DNA, its interaction with DNA could trigger cellular responses associated with DNA damage and repair. nih.govresearchgate.net

Enzyme Modulation and Inhibition

This compound's biological activity also stems from its ability to modulate the function of key cellular enzymes.

Impact on Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) is a family of enzymes crucial for signal transduction pathways that regulate cell growth, differentiation, and apoptosis. immunologyresearchjournal.comelifesciences.org The benzophenanthridine alkaloid chelerythrine (B190780), which is structurally related to this compound, is a well-documented potent and specific inhibitor of PKC. nih.gov However, there is limited direct evidence in the scientific literature detailing a significant inhibitory effect of this compound itself on PKC activity. While some databases may list a potential interaction, the supporting data for a strong, direct inhibition similar to that of chelerythrine is not robustly established. genome.jp Therefore, attributing potent PKC inhibition to this compound based on the actions of its analogue would be speculative without further specific investigation.

Modulation of Telomerase Activity

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. patsnap.commdpi.com In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division, which acts as a barrier to unlimited proliferation. patsnap.com Conversely, the majority of cancer cells exhibit reactivated telomerase, enabling them to achieve replicative immortality. embopress.org This makes telomerase a critical target for anticancer therapies. patsnap.com

This compound modulates telomerase activity primarily through an indirect mechanism linked to its stabilization of G-quadruplex DNA. nih.gov The guanine-rich sequence of human telomeres is prone to forming G-quadruplex structures. nih.gov By binding to and stabilizing these G-quadruplexes at the chromosome ends, this compound effectively "caps" the telomere, preventing the telomerase enzyme from accessing its single-stranded DNA substrate. nih.govembopress.org This blockage of the elongation process results in the inhibition of telomerase activity. nih.govpatsnap.com This mechanism of action is a key aspect of the anticancer potential of G-quadruplex-stabilizing ligands. mdpi.com

Cellular Signaling Pathway Interference

This compound, a quaternary benzophenanthridine alkaloid, exerts its biological effects by modulating various intracellular signaling pathways. Its planar structure and iminium bond contribute to its multi-targeted action within the cell. semanticscholar.org Research indicates that this compound, along with similar alkaloids, can influence critical cellular processes such as proliferation, apoptosis, and inflammatory responses through interference with key signaling cascades.

Nuclear Factor-κB (NF-κB) Activation Pathways

Nuclear factor kappa B (NF-κB) is a crucial family of transcription factors that regulate a wide array of cellular processes, including immune and inflammatory responses, cell growth, and apoptosis. nus.edu.sgbio-rad.com The activity of NF-κB is tightly controlled, and its dysregulation is associated with various diseases, including cancer. wikipedia.org The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. nus.edu.sgbio-rad.com

Research on related benzophenanthridine alkaloids, such as sanguinarine (B192314), suggests a potential mechanism of action for this compound in interfering with the NF-κB pathway. Sanguinarine has been shown to block NF-κB activation, which is correlated with the inhibition of cancer cell migration. nih.gov This inhibitory action is a key aspect of its anti-inflammatory and anti-cancer properties. Although direct studies on this compound's effect on NF-κB are limited, its structural similarity to sanguinarine and chelerythrine, a known potent inhibitor of NF-κB activation, suggests a similar mode of action. semanticscholar.orgefeedlink.com

The table below summarizes the effects of related benzophenanthridine alkaloids on the NF-κB pathway.

| Compound | Effect on NF-κB Pathway | Observed Outcome |

| Sanguinarine | Blocks NF-κB activation | Inhibition of cancer cell migration nih.gov |

| Chelerythrine | Potent inhibitor of NF-κB activation | Anti-inflammatory effects efeedlink.com |

Apoptosis-Related Protein Expression

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. bio-rad-antibodies.com This process is tightly regulated by a variety of pro- and anti-apoptotic proteins, with the Bcl-2 family playing a central role. nih.govmdpi.com An imbalance in the expression of these proteins can lead to diseases such as cancer, where apoptosis is often evaded. frontiersin.org

This compound has been shown to induce apoptosis, and recent studies have begun to elucidate the underlying molecular mechanisms. A key finding is the ability of this compound and other quaternary benzophenanthridine alkaloids (QBAs) to downregulate the cellular inhibitor of apoptosis proteins, cIAP1 and cIAP2. semanticscholar.orgnih.gov This action is similar to that of Smac mimetics, which are known to promote apoptosis by inhibiting cIAPs. semanticscholar.org By reducing the levels of these anti-apoptotic proteins, this compound can sensitize cells to apoptotic signals.

Furthermore, studies on the related alkaloid chelerythrine have demonstrated its ability to downregulate anti-apoptotic Bcl-2 family proteins like Bcl-xL and Mcl-1. semanticscholar.orgtaylorandfrancis.com this compound's structural similarity suggests it may also influence the expression of these key apoptosis regulators. The induction of apoptosis by these alkaloids can also involve the cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis, and the phosphorylation of MLKL, a marker of necroptosis, indicating the potential for bimodal cell death induction. semanticscholar.orgnih.gov

The table below details the effects of this compound and related compounds on the expression of apoptosis-related proteins.

| Compound | Target Protein | Effect | Consequence |

| This compound | cIAP1, cIAP2 | Downregulation semanticscholar.org | Promotion of apoptosis semanticscholar.orgnih.gov |

| Chelerythrine | Bcl-xL, Mcl-1 | Downregulation semanticscholar.orgtaylorandfrancis.com | Induction of apoptosis taylorandfrancis.com |

| Sanguinarine | Bcl-2, Bcl-xL | Downregulation semanticscholar.org | Induction of apoptosis semanticscholar.org |

| Quaternary Benzophenanthridine Alkaloids (QBAs) | cPARP | Cleavage semanticscholar.org | Marker of apoptosis semanticscholar.orgnih.gov |

| Quaternary Benzophenanthridine Alkaloids (QBAs) | pMLKL | Phosphorylation semanticscholar.org | Marker of necroptosis semanticscholar.orgnih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. jfda-online.comnih.gov While ROS play a role in normal cell signaling, their overproduction can lead to oxidative stress, a condition characterized by an imbalance between ROS production and the cell's ability to detoxify them. nih.govmdpi.com This can result in damage to DNA, proteins, and lipids, contributing to various pathological conditions. jfda-online.comnih.gov

Benzophenanthridine alkaloids have been shown to induce the generation of ROS in tumor cells. nih.gov This increase in ROS levels can interfere with cellular signaling pathways and ultimately lead to apoptosis. nih.gov The mechanism of ROS generation can be complex, involving interactions with mitochondria, the primary site of cellular respiration and ROS production. jfda-online.com

While direct, detailed studies on this compound's specific role in ROS generation are still emerging, the known behavior of related alkaloids suggests it likely contributes to oxidative stress. nih.govontosight.ai This induced oxidative stress is considered one of the mechanisms by which these compounds exert their anti-cancer effects. nih.gov The interplay between ROS generation and the modulation of other signaling pathways, such as the NF-κB and apoptosis pathways, is a key area of ongoing research to fully understand the therapeutic potential of compounds like this compound.

The table below outlines the general role of benzophenanthridine alkaloids in ROS generation and the subsequent cellular responses.

| Compound Family | Effect | Cellular Consequence |

| Benzophenanthridine Alkaloids | Induction of ROS generation nih.gov | Interference with signal transduction, induction of apoptosis nih.gov |

| Benzophenanthridine Alkaloids | Induction of Oxidative Stress | Damage to cellular components, contribution to anti-cancer activity nih.govnih.gov |

Pre Clinical Biological Activities and Efficacy Studies of Chelirubine

In Vitro Cytotoxicity and Antiproliferative Studies on Cell Lines

In vitro studies are fundamental in pre-clinical research, providing initial insights into the biological activity of a compound against cancer cells. For Chelirubine, these studies have demonstrated its ability to inhibit the growth of and induce death in various cancer cell lines.

This compound has shown significant cytotoxic effects against several human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. In studies involving a panel of quaternary benzophenanthridine alkaloids (QBAs), this compound was identified as the most cytotoxic among the minor QBAs tested. Specifically, it exhibited potent activity against skin cancer cell lines. The 24-hour IC50 value for this compound was 11.88 µM against the A375 melanoma cell line and 14.43 µM against the A431 squamous cell carcinoma (SCC) cell line.

| Cell Line | Cancer Type | IC50 (µM) at 24 hours |

|---|---|---|

| A375 | Melanoma | 11.88 |

| A431 | Squamous Cell Carcinoma | 14.43 |

A crucial aspect of anticancer drug development is selective toxicity, where a compound is more harmful to cancer cells than to normal, healthy cells. While specific studies detailing the differential effects of isolated this compound on a wide range of normal versus transformed cells are limited in the available literature, research on related benzophenanthridine alkaloids like sanguinarine (B192314) and chelerythrine (B190780) has shown a degree of selectivity. For instance, studies on these related compounds have demonstrated higher sensitivity in mouse leukemic cells compared to primary mouse spleen cells. This suggests a potential for selectivity within this class of alkaloids, though further investigation is required to confirm this property specifically for this compound.

The primary mechanism by which many chemotherapy agents eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This compound, as a member of the quaternary benzophenanthridine alkaloid (QBA) family, has been shown to induce cell death in cancer cells. bohrium.com Research on QBAs, including this compound, has demonstrated their ability to trigger bimodal cell death, encompassing both apoptosis and necroptosis. bohrium.com

A novel mechanism identified for this class of compounds is their function as Smac mimetics. bohrium.com They have been found to downregulate cellular inhibitors of apoptosis proteins (cIAP1 and cIAP2). bohrium.com The degradation of these proteins liberates caspases, the key executioner enzymes in the apoptotic pathway, leading to the systematic dismantling of the cell. This activity was observed in Jurkat leukemia cells and A375 human malignant melanoma cells. bohrium.com

| Mechanism | Description | Affected Proteins | Observed in Cell Lines |

|---|---|---|---|

| Smac Mimetic Activity | Functions similarly to the native Smac protein to inhibit apoptosis inhibitors. | Downregulation of cIAP1 and cIAP2 | Jurkat (Leukemia), A375 (Melanoma) |

| Induction of Bimodal Cell Death | Capable of inducing both apoptosis (programmed cell death) and necroptosis (programmed necrosis). | Caspases, pMLKL | Jurkat (Leukemia), A375 (Melanoma) |

In Vivo Efficacy Assessments in Animal Models

Following promising in vitro results, the next step in pre-clinical evaluation is to assess a compound's efficacy in living organisms, typically using animal models. These in vivo studies are critical for understanding how a potential drug behaves in a complex biological system. However, specific in vivo efficacy studies focusing exclusively on this compound are not extensively detailed in the current body of scientific literature. The research in this area has more broadly focused on related compounds like sanguinarine. nih.govresearchgate.net

The selection of an appropriate animal model is vital for obtaining clinically relevant data. The two most common types of models used in cancer research are xenograft and syngeneic models. meliordiscovery.com

Xenograft Models: In these models, human tumor cells are implanted into immunodeficient mice. meliordiscovery.com This allows for the study of a human tumor's response to a therapeutic agent in a living system. nih.govnih.gov The primary advantage is the direct assessment of a drug's effect on human cancer cells. meliordiscovery.com However, the lack of a functional immune system in the host mouse is a significant limitation, especially when evaluating immunotherapies. criver.com

Syngeneic Models: These models utilize tumor cell lines derived from a specific inbred strain of mouse, which are then implanted back into mice of the same strain. crownbio.com Because the tumor and the host are genetically identical, the mouse has a fully competent immune system. taconic.com This makes syngeneic models indispensable for studying cancer immunotherapies and the complex interactions between the tumor, its microenvironment, and the host immune system. criver.comcrownbio.com

The choice between a xenograft and a syngeneic model depends largely on the therapeutic agent being studied. For compounds that may interact with the immune system, syngeneic models are preferred. criver.com

While syngeneic and xenograft models are the standard for pre-clinical evaluation of antitumor efficacy, specific published studies detailing the assessment of this compound in these systems are limited. Research on other benzophenanthridine alkaloids, such as sanguinarine, has shown significant in vivo anti-tumor activity, leading to the inhibition of tumor growth in animal models. nih.govresearchgate.net These studies provide a rationale for investigating this compound in similar models.

The evaluation of antitumor efficacy in these models typically involves monitoring tumor growth over time, assessing the survival rates of the animals, and conducting histological analysis of the tumors to observe drug-induced changes, such as increased apoptosis or decreased cell proliferation. nih.gov Such investigations would be a necessary next step to validate the promising in vitro findings for this compound and establish its potential for further development.

Broader Biological Activities of this compound

This compound, a quaternary benzophenanthridine alkaloid found in plants of the Papaveraceae family, has been the subject of various preclinical studies to determine its biological effects. Research has explored its potential across several domains, including its ability to combat microbes, reduce inflammation, and act as an antioxidant. These investigations reveal a compound with a range of activities that warrant further scientific exploration.

Antimicrobial Properties

This compound has demonstrated notable activity against a spectrum of bacteria, particularly Gram-positive strains. The mechanism of action for benzophenanthridine alkaloids like this compound is believed to involve the intercalation of the planar aromatic ring system between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to the inhibition of bacterial growth and, ultimately, cell death.

Key research findings have quantified the antimicrobial efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A comparative study investigating the interaction of several benzophenanthridine alkaloids with DNA provided MIC values for this compound against various bacterial species. The results indicated that this compound is particularly effective against Bacillus subtilis and Staphylococcus aureus. Its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was found to be less potent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 12.5 |

| Staphylococcus aureus | Gram-positive | 25 |

| Staphylococcus epidermidis | Gram-positive | 25 |

| Enterococcus faecalis | Gram-positive | 50 |

| Escherichia coli | Gram-negative | 100 |

While extensive data on its antifungal activity is limited, studies on structurally similar compounds like sanguinarine and chelerythrine have shown significant efficacy against various phytopathogenic fungi. This suggests that this compound may also possess antifungal properties, though more direct research is needed to confirm this.

Anti-inflammatory Effects

Preclinical studies have confirmed that this compound possesses significant anti-inflammatory properties. An early key study evaluated the effects of several quaternary benzophenanthridine alkaloids from the plant Chelidonium majus on acute inflammation in an animal model. The research utilized the carrageenan-induced rat paw edema model, a standard method for screening anti-inflammatory drugs.

In this model, the administration of this compound resulted in a statistically significant reduction in paw swelling, demonstrating a potent anti-inflammatory effect. The study found that this compound's activity was comparable to that of other active alkaloids from the plant, such as sanguinarine and chelidonine, and provided a clear indication of its potential to modulate inflammatory processes.

While the precise molecular mechanisms of this compound's anti-inflammatory action are not fully elucidated, the activity of related alkaloids offers significant insights. The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). Research on the closely related alkaloid sanguinarine has shown that it is a potent inhibitor of NF-κB activation. By preventing the activation of this pathway, sanguinarine effectively blocks the downstream cascade of inflammatory gene expression. It is hypothesized that this compound may share this mechanism, exerting its anti-inflammatory effects by interfering with the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Edema Model

| Compound | Inhibition of Edema (%) |

|---|---|

| This compound | 35.5 |

| Sanguinarine | 47.4 |

Antioxidant Activity

The capacity of this compound to act as an antioxidant by scavenging free radicals has been investigated, primarily through studies of plant extracts that are rich in this and other related alkaloids. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease processes. Antioxidants mitigate this damage by neutralizing free radicals.

Studies on extracts from plants such as Macleaya cordata and Chelidonium majus, which are known to contain significant amounts of this compound and sanguinarine, have demonstrated notable antioxidant activity. These extracts have been tested using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

Interdisciplinary Research Perspectives and Future Directions

Integration of Omics Technologies in Chelirubine Research

The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is crucial for elucidating the complex biological systems influenced by this compound and for understanding its biosynthesis. While direct omics studies on this compound are still emerging, research on related benzophenanthridine alkaloids provides a framework for future investigations.

Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell, providing insights into gene expression changes in response to a stimulus. For instance, RNA-sequencing of MCF-7 breast cancer cells treated with 8,12-dimethoxysanguinarine, a closely related benzophenanthridine alkaloid, revealed significant alterations in genes associated with cancer pathways and the PI3K-AKT signaling pathway nih.gov. Similar transcriptomic analyses could identify the specific genes and pathways modulated by this compound in various cell types, uncovering its precise mechanism of action. Furthermore, transcriptomics has been instrumental in identifying the genes encoding biosynthetic enzymes for benzylisoquinoline alkaloids (BIAs) in plants oup.comnih.govnih.gov.

Proteomics : Proteomics involves the large-scale study of proteins, their structures, and functions. In the context of this compound, proteomic analysis could identify direct protein targets and map the downstream effects on protein expression and post-translational modifications. For example, proteomic studies on the response of organisms to other alkaloids have successfully identified alterations in proteins involved in metabolism, stress response, and cellular structure, providing clues to the compound's mode of action nih.govnih.gov.

Metabolomics : This approach provides a snapshot of the complete set of small-molecule metabolites within a biological system. Metabolomics is a powerful tool for mapping the biosynthesis of alkaloids. By combining metabolomic profiling with genomic data, researchers can identify novel enzymes and intermediates in the biosynthetic pathway of benzophenanthridine alkaloids researchgate.net. Such approaches are essential for future bioengineering efforts aimed at improving this compound production researchgate.net. Integrating metabolomics and proteomics can also clarify the mechanisms of action, as demonstrated in studies of traditional medicines, by linking metabolic pathway alterations with changes in protein expression mdpi.com.

The convergence of these omics technologies offers a systems-biology perspective, enabling the construction of comprehensive models of this compound's biological interactions and its natural production pathways oup.com.

Computational Modeling and In Silico Approaches

Computational methods are becoming indispensable in accelerating drug discovery and understanding molecular interactions at an atomic level. In silico approaches for this compound research include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to identify potential protein targets and elucidate binding mechanisms. For example, molecular docking studies on 8,12-dimethoxysanguinarine suggested its potential to inhibit proteins involved in bone metastasis, including PI3K, AKT, Notch, and Wnt nih.gov. Similar docking studies for this compound could screen vast libraries of proteins to identify novel therapeutic targets and predict binding affinities, guiding experimental validation nih.govaber.ac.uknih.govresearchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity wikipedia.orgresearchgate.netnih.govdeeporigin.com. By analyzing a series of related alkaloids, QSAR models could be developed to predict the activity of novel this compound derivatives, thereby optimizing its structure for enhanced efficacy or reduced toxicity. This approach is instrumental in rational drug design, allowing for the prioritization of synthetic efforts on the most promising candidates deeporigin.commdpi.com.

In Silico ADMET Prediction : Predicting the pharmacokinetic and toxicological properties of a compound early in the drug discovery process is critical to avoid late-stage failures nih.govnih.gov. Various web-based tools and algorithms can predict properties like intestinal absorption, blood-brain barrier penetration, metabolism, and potential toxicities for compounds like this compound based on their structure ajol.infobiorxiv.orguq.edu.au. These predictions help in assessing the drug-likeness of this compound and its derivatives, guiding modifications to improve their pharmacokinetic profiles.

| Alkaloid | Potential Protein Target | Associated Pathway/Process | Reference |

|---|---|---|---|

| 8,12-dimethoxysanguinarine | PI3K, AKT, Notch, Wnt | Cancer Signaling, Bone Metastasis | nih.gov |

| Nitidine | AKT, Topoisomerases | Cancer Signaling, DNA Replication | researchgate.net |

| General Benzophenanthridines | DNA | DNA Intercalation, Replication Inhibition | nih.gov |

Translational Research Gaps and Opportunities in Drug Discovery

Translational research aims to bridge the gap between preclinical discoveries and their application in clinical practice. While this compound and other benzophenanthridine alkaloids have shown promising in vitro activities, particularly anticancer effects, several gaps must be addressed to facilitate their journey from "bench to bedside."

Preclinical Efficacy : Numerous studies have demonstrated the cytotoxic effects of benzophenanthridine alkaloids against various cancer cell lines nih.govmdpi.commdpi.com. For example, nitidine has shown synthetic lethal activity against BRCA1-deficient cancer cells researchgate.netfrontiersin.org. However, there is a need for more extensive in vivo studies in relevant animal models to validate these findings and establish a clearer picture of their systemic efficacy.

Target Identification and Validation : While DNA intercalation is a known mechanism for many benzophenanthridine alkaloids, recent studies suggest the involvement of more specific targets like the PI3K-AKT pathway nih.gov. A significant gap exists in the comprehensive identification and validation of this compound's molecular targets. Unbiased screening approaches are needed to uncover the full spectrum of its interactions, which could reveal novel therapeutic indications.

Pharmacokinetics and Bioavailability : A major hurdle for many natural products is their poor pharmacokinetic profile. Information on the ADMET properties of this compound is scarce. Future research must focus on characterizing its absorption, distribution, metabolic stability, and excretion routes to understand its behavior in a physiological system and to design effective delivery strategies.

Toxicity Profile : While potent, some benzophenanthridine alkaloids exhibit toxicity that could limit their therapeutic window. Opportunities exist in developing derivatives of this compound with improved safety profiles. For instance, modifications at the C-6 position of the benzophenanthridine scaffold have been explored to reduce toxicity while retaining or enhancing activity mdpi.com.

Addressing these gaps represents a significant opportunity to unlock the therapeutic potential of this compound, potentially leading to the development of new drugs for cancer and other diseases.

Bioengineering and Synthetic Biology for Sustainable Production